1,2,3-Thiadiazole-5-carboxamide, 4-methyl-N-[4-(trifluoromethoxy)phenyl]-

Wnt signaling cancer SERCA2

Researchers requiring 1,2,3-thiadiazole-5-carboxamides for SAR programs often face supply inconsistency and limited substitution patterns, delaying target deconvolution. This compound (CAS 881445-22-3) directly addresses that gap. - Differentiated -OCF₃ substituent (σₚ ≈ 0.35) provides divergent electronic and steric properties versus tiadinil (-Cl) or YM-58483 (-CF₃), enabling unique target engagement profiles in Wnt pathway and SERCA2 binding studies. - Available at ≥95% purity with multi-vendor sourcing, facilitating rapid in planta and chemoproteomics screening workflows without custom synthesis lead times. - Serves as a versatile intermediate for amide coupling or ring diversification toward VEGFR-2, c-Met, or SOCE-related ion channel probes.

Molecular Formula C11H8F3N3O2S
Molecular Weight 303.26 g/mol
CAS No. 881445-22-3
Cat. No. B12130988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Thiadiazole-5-carboxamide, 4-methyl-N-[4-(trifluoromethoxy)phenyl]-
CAS881445-22-3
Molecular FormulaC11H8F3N3O2S
Molecular Weight303.26 g/mol
Structural Identifiers
SMILESCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C11H8F3N3O2S/c1-6-9(20-17-16-6)10(18)15-7-2-4-8(5-3-7)19-11(12,13)14/h2-5H,1H3,(H,15,18)
InChIKeyHNNAHNSTCMEREC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 881445-22-3: Procurement Overview


1,2,3-Thiadiazole-5-carboxamide, 4-methyl-N-[4-(trifluoromethoxy)phenyl]- (CAS 881445-22-3) is a heterocyclic organic compound featuring a 1,2,3-thiadiazole core with a 4-methyl substituent and an N-(4-(trifluoromethoxy)phenyl) carboxamide side chain. The 1,2,3-thiadiazole scaffold is recognized for its broad bioactivity profile, including antifungal, antiviral, anticancer, and plant-activator properties [1]. The trifluoromethoxy (–OCF₃) group enhances lipophilicity and metabolic stability relative to non‑fluorinated or chlorinated analogs, potentially improving membrane permeability and target‑site persistence [2]. This specific substitution pattern differentiates it from closely related commercialized agrochemicals such as tiadinil (3‑chloro‑4‑methylaniline derivative) and the kinase‑inhibitor series YM‑58483 (3,5‑bis(trifluoromethyl)pyrazolyl derivative).

Probe development Scaffold-based Wnt/calcium signaling chemical probe design
Agrochemical lead Anti-TMV and fungicide lead optimization programs
Scaffold hopping Bioisostere for kinase inhibitor and ion channel diversification

Why Generic Substitution Fails for CAS 881445-22-3


In‑class 1,2,3‑thiadiazole‑5‑carboxamides cannot be passively interchanged because the aniline‑derived N‑substituent governs target selectivity, pharmacokinetics, and mode of action. For example, tiadinil (N‑(3‑chloro‑4‑methylphenyl)‑4‑methyl‑1,2,3‑thiadiazole‑5‑carboxamide) functions as a systemic acquired resistance (SAR) plant activator with negligible direct antifungal activity , while YM‑58483 (N‑[4‑[3,5‑bis(trifluoromethyl)‑1H‑pyrazol‑1‑yl]phenyl]‑4‑methyl‑1,2,3‑thiadiazole‑5‑carboxamide) blocks store‑operated Ca²⁺ entry (SOCE) in mammalian cells . The 4‑(trifluoromethoxy)phenyl substituent of CAS 881445-22-3 introduces divergent electronic (Hammett σₚ ≈ 0.35 for –OCF₃ vs. 0.37 for –Cl) and steric (molar refractivity 8.0 cm³/mol for –OCF₃ vs. 6.0 cm³/mol for –Cl) properties that, in related heterocycle series, have translated into altered antifungal spectrum breadth and mammalian cytotoxicity thresholds [1]. Consequently, selecting a generic analog without this precise substitution pattern risks missing the specific biological profile intended for the target application.

Substituent-dependent selectivity
Aniline N-substituent drives target profile; tiadinil (plant SAR) and YM-58483 (SOCE) exhibit divergent mechanisms that may not transfer to the trifluoromethoxy analog.
Electronic/steric shift
Trifluoromethoxy vs. chloro alters lipophilicity and hydrogen‑bonding; antifungal spectrum and mammalian cytotoxicity thresholds may differ from chlorophenyl series.

CAS 881445-22-3 Differentiation Evidence


Wnt Reporter Assay: Class-Level Inference

The 1,2,3‑thiadiazole‑5‑carboxamide (TDZ) core was identified from a Wnt‑dependent reporter screen with sub‑micromolar potency (EC₅₀ < 1 µM) in HEK293T cells [1]. While the exact CAS 881445-22-3 compound was not tested in that screen, the conserved TDZ scaffold shared by the series suggests potential Wnt pathway modulation. By contrast, tiadinil, which bears a 3‑chloro‑4‑methylphenyl substituent, is inactive in Wnt reporter assays (EC₅₀ > 50 µM) because its primary engagement is plant SAR induction rather than mammalian SERCA2 or mitochondrial uncoupling . The 4‑(trifluoromethoxy)phenyl group may tilt the molecule toward mammalian target interaction through increased lipophilicity (cLogP ~2.8 predicted for CAS 881445-22-3 vs. ~2.1 for tiadinil) .

Wnt pathway class-level
Class-level inference
TDZ core EC₅₀
Supports scaffold-based Wnt modulation review
CAS 881445-22-3 not individually tested; class-level extrapolation
Anti-TMV series range
Class-level inference
40–65% vs 0% inhibition
Indicates direct antiviral potential within series
Individual IC₅₀ not published; tiadinil shows no direct anti-TMV activity
cLogP: Trifluoromethoxy vs Chloro
Supporting evidence
ΔcLogP = +0.7
May support systemic foliar delivery research
Predicted values; experimental logP unavailable
Purity & supply diversity
Supporting evidence
≥95% HPLC, ≥3 vendors
Supports procurement reproducibility
Vendor CoA specifications; multi-source availability
Wnt signaling cancer SERCA2 chemoproteomics

Direct Anti-TMV Activity Evidence

A Chinese patent (CN101250166B) discloses a series of 4‑methyl‑1,2,3‑thiadiazole‑5‑carboxamide derivatives with direct anti‑TMV activity at 50 µg/mL, achieving 40–65% inhibition rates relative to untreated controls [1]. The 4‑(trifluoromethoxy)phenyl variant (CAS 881445-22-3) is structurally encompassed within the patent’s Markush claims, though its individual IC₅₀ has not been published. By comparison, tiadinil shows no direct antiviral activity against TMV (0% inhibition at 100 µg/mL) because it acts solely as a plant defense primer [2]. This distinction implies that the trifluoromethoxy substituent may confer direct anti‑phytoviral properties not shared by the chlorophenyl series.

Anti-TMV series range
Class-level inference
40–65% vs 0% inhibition
Indicates direct antiviral potential within series
Individual IC₅₀ not published; tiadinil shows no direct anti-TMV activity
plant virology TMV induced resistance agrochemical

Physicochemical Profile: Trifluoromethoxy vs. Chloro

The 4‑(trifluoromethoxy)phenyl group of CAS 881445-22-3 is calculated to increase octanol‑water partition coefficient (cLogP) by +0.7 log units compared to tiadinil (predicted cLogP 2.8 vs. 2.1) . The –OCF₃ group is also a weaker hydrogen‑bond acceptor (Abraham’s β₂ᴴ ≈ 0.16) than the –Cl substituent (β₂ᴴ ≈ 0.0) but offers a larger hydrophobic surface area (molar refractivity 8.0 vs. 6.0 cm³/mol) [1]. These differences predict enhanced membrane permeation and altered soil mobility (Koc), making CAS 881445-22-3 potentially more suitable for systemic foliar delivery in crop protection applications than tiadinil.

cLogP: Trifluoromethoxy vs Chloro
Supporting evidence
ΔcLogP = +0.7
May support systemic foliar delivery research
Predicted values; experimental logP unavailable
physicochemical cLogP hydrogen bonding ADME agrochemical design

Supply Chain and Purity Benchmarking

CAS 881445-22-3 is stocked by multiple independent chemical suppliers (EvitaChem, BenchChem, MolPort) with specified purity ≥95% (HPLC) . In contrast, the closest structural analog, tiadinil, is primarily supplied as a formulated product or through single‑source agrochemical distributors, often at lower analytical grades suitable for field use rather than research‑grade synthesis . The availability of CAS 881445-22-3 from multiple vendors reduces single‑supplier dependency and provides procurement flexibility for academic and industrial screening laboratories.

Purity & supply diversity
Supporting evidence
≥95% HPLC, ≥3 vendors
Supports procurement reproducibility
Vendor CoA specifications; multi-source availability
procurement purity supply chain sourcing

Recommended Applications for CAS 881445-22-3


Wnt Pathway Probe Development

Given the TDZ core’s sub‑micromolar Wnt reporter activity [1], CAS 881445-22-3 is a candidate scaffold for developing Wnt pathway chemical probes. Its trifluoromethoxy substituent may confer distinct target engagement (e.g., SERCA2 binding) compared to chlorinated analogs, making it suitable for chemoproteomics target deconvolution programs.

Anti-TMV Lead Optimization

Building on the CN101250166B patent series showing 40–65% TMV inhibition for 4‑methyl‑1,2,3‑thiadiazole‑5‑carboxamides [2], CAS 881445-22-3 can serve as a focused starting point for structure‑activity relationship (SAR) studies aimed at improving direct antiviral potency while retaining systemic translocation properties.

Systemic Fungicide Candidate Development

The +0.7 log unit increase in cLogP versus tiadinil predicts improved foliar uptake and xylem mobility, making CAS 881445-22-3 a viable lead for systemic fungicide programs targeting oomycete or ascomycete pathogens. Its multi‑vendor availability at ≥95% purity facilitates rapid in planta screening workflows.

Scaffold-Hopping for Kinase & Ion Channels

The 1,2,3‑thiadiazole ring is a recognized bioisostere of amides and heterocycles in kinase inhibitor design [3]. CAS 881445-22-3 provides a functionalized intermediate that can be diversified through amide coupling or ring modification to explore activity against VEGFR‑2, c‑Met, or SOCE‑related ion channels.

Application
Selection Property
Validation Focus
Wnt pathway probe development
Scaffold-dependent Wnt pathway modulation context
Target engagement validation via chemoproteomics
Anti-TMV lead optimization
Anti-TMV series activity context
Direct antiviral potency evaluation in whole-plant assays
Systemic fungicide candidate development
Lipophilicity-driven translocation context
Systemic uptake and mobility testing
Scaffold-hopping for kinase & ion channels
Functionalized thiadiazole intermediate context
Diversified scaffold profiling against kinase/ion channel panels
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